molecular formula C10H10O2S B2934671 (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid CAS No. 710-37-2

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid

Cat. No.: B2934671
CAS No.: 710-37-2
M. Wt: 194.25
InChI Key: VKDXMULQZDVYFG-SREVYHEPSA-N
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Description

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a sulfanyl group attached to a prop-2-enoic acid backbone. This compound is notable for its structural configuration, where the (Z)-isomer indicates the specific geometric arrangement of the substituents around the double bond. The compound’s unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylthiophenol and a suitable α,β-unsaturated carboxylic acid derivative.

    Formation of the Sulfanyl Group: The 4-methylthiophenol undergoes a nucleophilic substitution reaction with the α,β-unsaturated carboxylic acid derivative, forming the sulfanylprop-2-enoic acid.

    Geometric Isomerization: The reaction conditions are carefully controlled to favor the formation of the (Z)-isomer. This often involves the use of specific catalysts and temperature conditions to ensure the desired geometric configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common industrial methods include:

    Catalytic Processes: Utilizing metal catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoic acid can be reduced to form the corresponding saturated acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or catalytic hydrogenation for reduction reactions.

    Electrophiles: Nitric acid or halogens for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Saturated Acids: Resulting from reduction reactions.

    Substituted Aromatics: Produced from electrophilic substitution reactions.

Scientific Research Applications

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-methylphenyl)sulfanyl-3-phenyl-prop-2-enoic acid: Shares a similar sulfanyl group but differs in the substitution pattern on the aromatic ring.

    2-(4-methylsulfonylphenyl) indole derivatives: Contain a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid is unique due to its specific geometric configuration and the presence of the sulfanyl group. This combination imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(Z)-3-(4-methylphenyl)sulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H,11,12)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDXMULQZDVYFG-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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